

The Evolution of Strigolactone Signaling: From Algal Ancestors to Flowering Plants

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Strigolactones (SLs) have emerged as a critical class of plant hormones that regulate a wide array of developmental processes, including shoot branching, root architecture, and leaf senescence. Beyond their endogenous roles, SLs are also key signaling molecules in the rhizosphere, mediating interactions with symbiotic arbuscular mycorrhizal fungi and parasitic plants. The signaling pathway that governs these responses has a fascinating evolutionary history, originating from a more ancient pathway and undergoing significant diversification throughout the plant kingdom. This technical guide provides a comprehensive overview of the evolution of SL signaling, detailing the key molecular players, their phylogenetic distribution, and the experimental methodologies used to elucidate their function.

Core Signaling Components and Their Evolutionary Origins

The canonical SL signaling pathway in angiosperms relies on three core components: the DWARF14 (D14) α/β -hydrolase receptor, the F-box protein MORE AXILLARY GROWTH2 (MAX2), and the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional repressors. However, phylogenetic studies have revealed that this specific signaling module is a relatively recent innovation in plant evolution, having co-opted and modified components from an ancestral signaling pathway.

The precursor to the SL signaling pathway is the karrikin (KAR) signaling pathway, which is mediated by the D14 homolog, KARRIKIN INSENSITIVE2 (KAI2). KAI2 is an α/β -hydrolase that perceives karrikins, smoke-derived compounds that promote seed germination after a fire, as well as a yet-to-be-identified endogenous ligand, termed KAI2-ligand (KL).[1] The KAI2 signaling pathway is ancient, with KAI2 homologs present in charophyte algae, the closest living relatives of land plants.[2]

The evolution of SL signaling is a story of gene duplication and neofunctionalization. A duplication of an ancestral KAI2 gene in the common ancestor of seed plants gave rise to D14.[1][3] This new gene, D14, then evolved to specifically recognize SLs, while KAI2 retained its role in perceiving KL and karrikins. Similarly, the SMXL family of repressor proteins also diversified, with specific clades evolving to be targeted for degradation in response to either KAI2 or D14 activation.

Phylogenetic Distribution of Core Signaling Components

The table below summarizes the presence of the core components of the KAI2 and SL signaling pathways across the major lineages of the plant kingdom. This distribution highlights the ancient origin of the KAI2 pathway and the more recent evolution of the canonical D14-mediated SL signaling pathway in seed plants.

Plant Lineage	KAI2 Homologs	D14 Homologs	MAX2 Homologs	SMAX1/SMXL2-like (KAI2-pathway)	SMXL6/7/8-like (D14-pathway)
Charophyte Algae	Present	Absent	Present	Absent	Absent
Bryophytes (Mosses, Liverworts, Hornworts)	Present	Absent	Present	Present	Absent
Lycophytes (Club mosses)	Present	Present (D14-like)	Present	Present	Absent
Monilophytes (Ferns)	Present	Present (D14-like)	Present	Present	Absent
Gymnosperms	Present	Present	Present	Present	Absent
Angiosperms (Flowering Plants)	Present	Present	Present	Present	Present

This table is a synthesis of data from multiple phylogenetic studies.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Functional Divergence of KAI2 and D14 Signaling

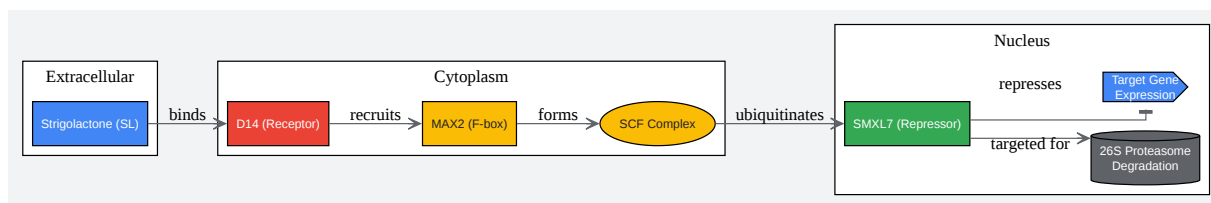
The duplication of the ancestral KAI2 gene and the subsequent evolution of D14 led to two distinct but parallel signaling pathways. While both pathways utilize the F-box protein MAX2, they perceive different ligands and regulate different downstream targets, resulting in distinct physiological responses.

Feature	KAI2 Signaling Pathway	D14 Signaling Pathway
Ligand	Karrikins, KAI2-Ligand (KL)	Strigolactones (SLs)
Receptor	KARRIKIN INSENSITIVE2 (KAI2)	DWARF14 (D14)
Downstream Repressors	SMAX1, SMXL2	SMXL6, SMXL7, SMXL8
Primary Physiological Roles	Seed germination, seedling photomorphogenesis, leaf development	Shoot branching inhibition, root architecture modification, secondary growth
Evolutionary Origin	Ancestral in land plants and present in charophyte algae	Originated in the common ancestor of seed plants through duplication of KAI2

This table summarizes the key functional distinctions between the KAI2 and D14 signaling pathways.[\[1\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

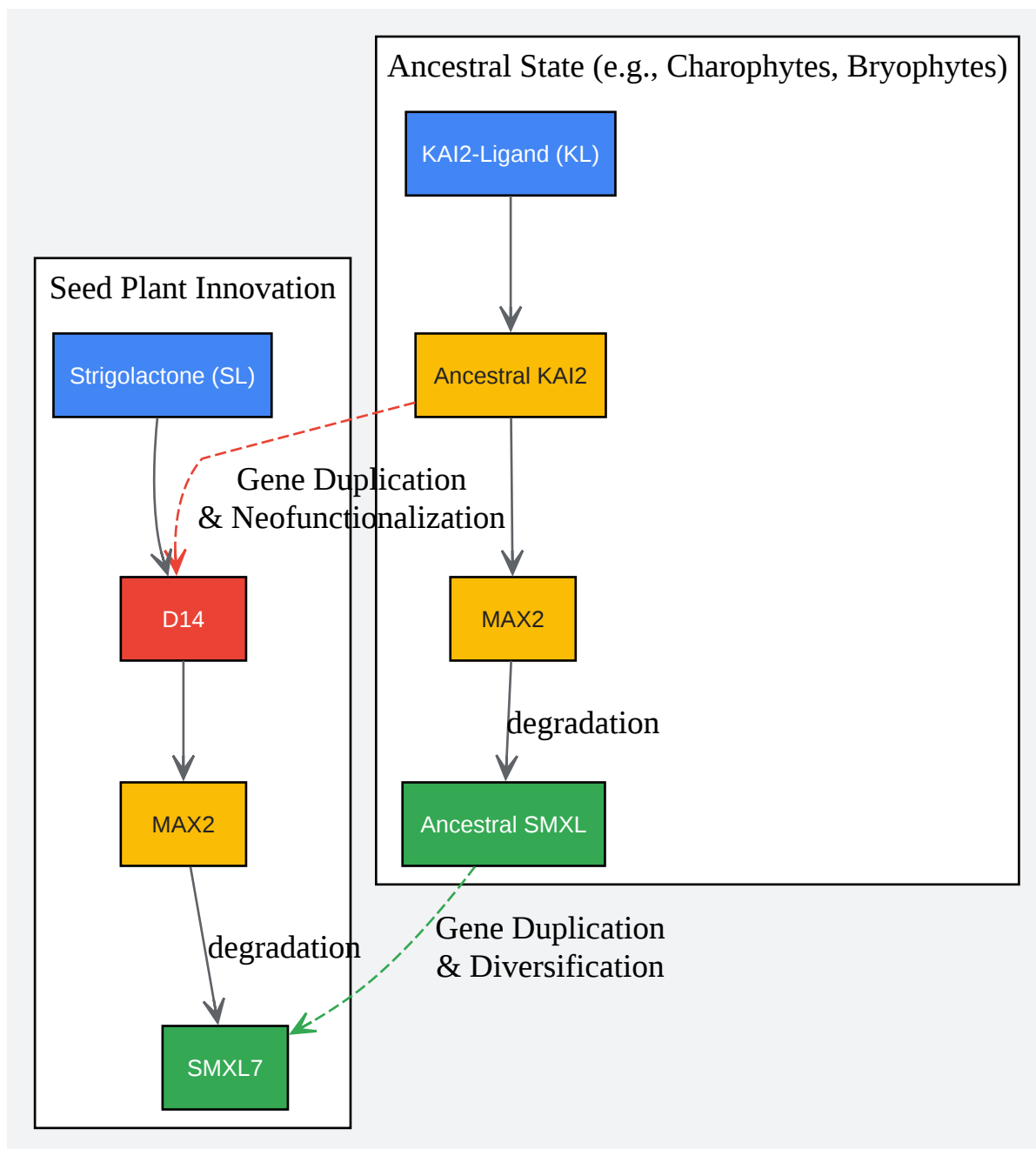
Visualizing the Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the canonical SL signaling pathway in angiosperms and its evolutionary relationship with the ancestral KAI2 pathway.



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Caption: Canonical Strigolactone Signaling Pathway in Angiosperms.



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Caption: Evolutionary Trajectory of Strigolactone Signaling.

Key Experimental Protocols

The elucidation of the SL signaling pathway has been made possible by a combination of genetic, biochemical, and molecular biology techniques. Below are detailed methodologies for key experiments commonly used in SL signaling research.

Yeast Two-Hybrid (Y2H) Assay for D14/SMXL7 Interaction

This protocol is designed to test the direct protein-protein interaction between the SL receptor D14 and the repressor protein SMXL7 in a yeast system.

1. Plasmid Construction:

- Clone the full-length coding sequence of D14 into a bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (BD).
- Clone the full-length coding sequence of SMXL7 into a prey vector (e.g., pGADT7) to create a fusion with the GAL4 activation domain (AD).

2. Yeast Transformation:

- Co-transform the BD-D14 and AD-SMXL7 plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate/polyethylene glycol method.
- As controls, co-transform each construct with the corresponding empty vector.

3. Interaction Assay:

- Plate the transformed yeast cells on selective media.
- Non-selective medium (SD/-Leu/-Trp): To select for yeast cells that have successfully taken up both plasmids.
- Selective medium (SD/-Leu/-Trp/-His): To test for interaction. The HIS3 reporter gene is only expressed if the BD and AD are brought into proximity by the interacting proteins.
- High-stringency selective medium (SD/-Leu/-Trp/-His/-Ade): For a more stringent selection, using a second reporter gene (ADE2).
- X-gal assay: To test for the activation of the lacZ reporter gene, which results in blue colony formation in the presence of X-gal.

4. Data Analysis:

- Monitor yeast growth on the selective media for 3-5 days at 30°C.
- Growth on the selective media and/or the development of blue color in the X-gal assay indicates a positive interaction between D14 and SMXL7.

This is a generalized protocol; specific details may vary depending on the yeast two-hybrid system used.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

In Vitro Strigolactone Hydrolysis Assay

This assay measures the enzymatic activity of the D14 receptor by quantifying its ability to hydrolyze a synthetic SL analog.

1. Protein Expression and Purification:

- Express recombinant D14 protein with a purification tag (e.g., His-tag or GST-tag) in *E. coli*.
- Purify the protein using affinity chromatography.

2. Hydrolysis Reaction:

- Prepare a reaction mixture containing the purified D14 protein in a suitable buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl).
- Add the synthetic SL analog, such as GR24, to the reaction mixture to a final concentration of 10 μ M.
- Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

3. Product Extraction and Quantification:

- Stop the reaction by adding an equal volume of ethyl acetate.
- Vortex the mixture and centrifuge to separate the organic and aqueous phases.
- Collect the upper organic phase containing the hydrolyzed product.
- Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.

- Quantify the amount of hydrolyzed product using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

4. Data Analysis:

- Calculate the rate of hydrolysis based on the amount of product formed over time.
- Compare the activity of wild-type D14 to that of mutant versions or in the presence of potential inhibitors.

This protocol can be adapted for use with fluorescent SL analogs, where the release of a fluorescent product is measured over time.[\[18\]](#)[\[19\]](#)

Cell-Free SMXL7 Degradation Assay

This in vitro assay demonstrates the SL-dependent degradation of the SMXL7 repressor protein.

1. Preparation of Cell-Free Extract:

- Grow Arabidopsis seedlings or other plant material and harvest the tissue.
- Grind the tissue to a fine powder in liquid nitrogen.
- Resuspend the powder in a degradation buffer (e.g., 25 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 5 mM DTT, 10 mM NaCl, 10 mM ATP).
- Centrifuge the homogenate at high speed to pellet cellular debris and collect the supernatant, which contains the cellular machinery for protein degradation.

2. In Vitro Transcription and Translation of SMXL7:

- Use a coupled in vitro transcription/translation system to synthesize 35S-methionine-labeled SMXL7 protein from a plasmid containing the SMXL7 cDNA.

3. Degradation Reaction:

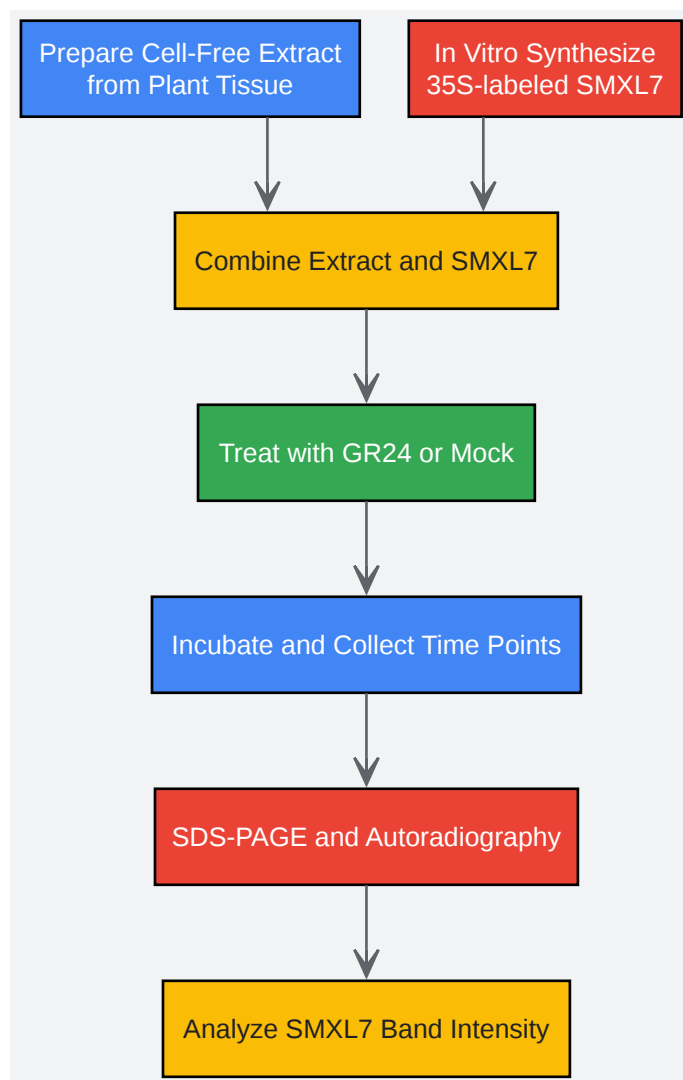
- Add the labeled SMXL7 protein to the cell-free extract.

- Treat the reaction with either a mock solution (e.g., acetone) or a solution of GR24 (final concentration 1-10 μ M).
- Incubate the reactions at room temperature and take aliquots at different time points (e.g., 0, 30, 60, 120 minutes).

4. Analysis of Protein Degradation:

- Stop the reaction at each time point by adding SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE.
- Dry the gel and expose it to a phosphor screen or X-ray film to visualize the labeled SMXL7 protein.
- A decrease in the intensity of the SMXL7 band over time in the GR24-treated sample compared to the mock-treated sample indicates SL-dependent degradation.

This protocol can be modified to test the requirement of specific components by using extracts from mutant plants (e.g., max2 or d14 mutants).[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)



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Caption: Experimental Workflow for Cell-Free SMXL7 Degradation.

Strigolactone Extraction and Quantification from Root Exudates

This protocol describes the extraction and quantification of SLs from plant root exudates using LC-MS/MS.

1. Plant Growth and Exudate Collection:

- Grow plants hydroponically in a nutrient solution.

- After a period of growth, replace the nutrient solution with deionized water or a phosphate-free solution to stimulate SL exudation.

- Collect the root exudates after 24-48 hours.

2. Solid-Phase Extraction (SPE):

- Pass the collected root exudates through a C18 SPE cartridge to capture the SLs.
- Wash the cartridge with water to remove polar impurities.
- Elute the SLs from the cartridge with acetone or another suitable organic solvent.

3. Sample Concentration and Preparation:

- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in a small volume of a solvent compatible with LC-MS/MS analysis (e.g., 50% acetonitrile).
- Add a known amount of a labeled internal standard (e.g., deuterated GR24) to the sample for accurate quantification.

4. LC-MS/MS Analysis:

- Inject the sample into an LC-MS/MS system.
- Separate the different SLs using a C18 reverse-phase column with a gradient of water and acetonitrile/methanol containing a small amount of formic acid.
- Detect and quantify the SLs using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific parent ion to product ion transitions are used for each SL.

5. Data Analysis:

- Create a standard curve using known concentrations of authentic SL standards.

- Calculate the concentration of each SL in the root exudates by comparing the peak area of the endogenous SL to that of the internal standard and the standard curve.

This is a general protocol, and specific parameters for the SPE and LC-MS/MS will need to be optimized for different SLs and plant species.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

Conclusion and Future Directions

The study of strigolactone signaling has revealed a remarkable evolutionary journey, from an ancient signaling pathway involved in perceiving environmental cues to a sophisticated hormonal system that regulates key aspects of plant development. The duplication and neofunctionalization of the KAI2 receptor to give rise to the SL-specific D14 receptor, along with the diversification of the SMXL repressor family, were pivotal events in the evolution of land plants, enabling them to adapt to new environments and developmental programs.

For researchers and drug development professionals, understanding the evolution and molecular mechanics of SL signaling opens up new avenues for agricultural innovation. Modulating SL biosynthesis or perception could lead to the development of crops with improved architecture, enhanced nutrient uptake, and increased resistance to parasitic weeds. The detailed experimental protocols provided in this guide offer a practical toolkit for further exploring the intricacies of this fascinating signaling pathway.

Future research will likely focus on several key areas:

- Identifying the elusive KAI2-ligand (KL): The discovery of the endogenous ligand for the KAI2 receptor will be a major breakthrough in understanding this ancient signaling pathway.
- Elucidating the downstream targets of SL signaling: While the core signaling module is well-characterized, the downstream transcriptional networks that are regulated by SMXL proteins are still being uncovered.
- Translating knowledge into agricultural applications: Developing specific and potent agonists and antagonists of SL signaling could provide novel tools for crop improvement and weed control.

By building on the foundation of evolutionary and molecular studies, the field of strigolactone research is poised to make significant contributions to both our fundamental understanding of

plant biology and the development of sustainable agricultural practices.

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- To cite this document: BenchChem. [The Evolution of Strigolactone Signaling: From Algal Ancestors to Flowering Plants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013464#the-evolution-of-strigolactone-signaling-in-plants]

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